甲基鬼臼酮 A

描述

Methylophiopogonanone A is a naturally occurring homoisoflavonoid found in the Chinese herb Ophiopogon japonicus. This compound has garnered significant attention due to its potent anti-inflammatory and anti-oxidative properties. It has been shown to have protective effects against cerebral ischemia/reperfusion injury and is a broad-spectrum inhibitor against human UDP-glucuronosyltransferases .

科学研究应用

Methylophiopogonanone A has a wide range of scientific research applications:

Chemistry: Used as a marker compound for the identification of Ophiopogon Root.

Medicine: Demonstrates protective effects against cerebral ischemia/reperfusion injury and myocardial ischemia/reperfusion injury

作用机制

Target of Action

Methylophiopogonanone A (Mo-A) is a flavonoid derivative that primarily targets the MgrA-DNA interaction nexus . MgrA is a pivotal virulence determinant in Staphylococcus aureus, orchestrating resistance, adherence, and hundreds of virulence targets . Mo-A also inhibits several human cytochrome P450 enzymes (CYPs) and stimulates OATP1B1 .

Mode of Action

Mo-A acts as a potent disruptor of the MgrA-DNA interaction nexus . It effectively inhibits the expression of virulence factors such as Hla and Pvl in S. aureus and markedly reduces its adhesion capability to fibrinogen . Mo-A also downregulates the transcription of genes associated with immune evasion, such as nucleases (nuc), Staphylococcal Chemotaxis Inhibitory Protein (chips), and Staphylococcal Complement Inhibitor (scin), thereby undermining immune escape and amplifying neutrophil chemotaxis .

Biochemical Pathways

Mo-A affects the ROS/NLRP3 pathway . It increases the activities of superoxide dismutase (SOD) and catalase (CAT), inhibits the production of reactive oxygen species (ROS), and reduces the activation of NLRP3 inflammasome . This leads to a decrease in the release of lactate dehydrogenase (LDH) and inhibition of pyroptosis in macrophages induced by lipopolysaccharides (LPS) and adenosine triphosphate (ATP) .

Pharmacokinetics

It has been shown to inhibit all tested human udp-glucuronosyltransferases (hugts) including ugt1a1, one of the most important detoxification enzymes in humans . This suggests that Mo-A may have significant effects on drug metabolism and bioavailability.

Result of Action

On a cellular landscape, Mo-A exerts a mitigating influence on the deleterious effects inflicted by S. aureus USA300 on A549 cells . It also inhibits pyroptosis in macrophages induced by LPS and ATP . These effects can be reversed by the ROS promoter H2O2 , indicating that Mo-A’s action is dependent on the redox state of the cell.

Action Environment

Environmental factors can influence the action of Mo-A. For instance, it has been observed that synthetic intermediates of Mo-A having two methyl groups on a phloroacetophenone-type ring are susceptible to air oxidation . This suggests that the methyl groups enhance susceptibility to air oxidation, which could potentially influence the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

Methylophiopogonanone A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, including CYP1A, CYP2C8, CYP2C9, CYP2C19, and CYP3A, in a reversible manner . Additionally, Methylophiopogonanone A inhibits the activity of UDP-glucuronosyltransferases, which are essential for the detoxification of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating metabolic processes and drug interactions.

Cellular Effects

Methylophiopogonanone A exerts significant effects on various cell types and cellular processes. It has been demonstrated to protect against cerebral ischemia/reperfusion injury by reducing infarct volume, brain edema, and improving neurological deficit scores . The compound also influences cell signaling pathways, such as the ROS/NLRP3 pathway, by inhibiting the production of reactive oxygen species and reducing the activation of the NLRP3 inflammasome . These effects contribute to its anti-inflammatory and antioxidant properties, which are beneficial in treating inflammatory diseases.

Molecular Mechanism

The molecular mechanism of Methylophiopogonanone A involves several key interactions at the molecular level. It acts as a reversible inhibitor of cytochrome P450 enzymes, binding to the active sites and preventing substrate access . Additionally, Methylophiopogonanone A inhibits the activity of tyrosinase by coordinating with copper ions in the enzyme’s active center and forming hydrogen bonds with amino acid residues . These interactions result in the inhibition of enzyme activity and modulation of metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylophiopogonanone A have been observed to change over time. The compound is chemically stable in various organic solvents, such as acetone, chloroform, methanol, and dimethyl sulfoxide . It undergoes oxidation on the surface of thin-layer chromatography plates, leading to the formation of more polar compounds

Dosage Effects in Animal Models

The effects of Methylophiopogonanone A vary with different dosages in animal models. In a study on cerebral ischemia/reperfusion injury, treatment with Methylophiopogonanone A at doses of 2.5 mg/kg and 5.0 mg/kg significantly reduced infarct volume and brain edema, improved neurological deficit scores, and increased animal survival time . These findings suggest that the compound has a dose-dependent protective effect, with higher doses providing greater benefits. It is essential to investigate potential toxic or adverse effects at higher doses to ensure its safety.

Metabolic Pathways

Methylophiopogonanone A is involved in several metabolic pathways. It undergoes demethylation, resulting in the formation of catechol derivatives, which are further metabolized . The compound also interacts with enzymes such as superoxide dismutase and catalase, enhancing their activities and contributing to its antioxidant properties . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, Methylophiopogonanone A is transported and distributed through various mechanisms. It has been shown to stimulate the activity of organic anion transporting polypeptide 1B1, facilitating the uptake of statins in HEK293T cells . Additionally, Methylophiopogonanone A can cross the blood-brain barrier, providing neuroprotective effects in cerebral ischemia/reperfusion injury . These findings indicate that the compound can be effectively transported and distributed to target tissues, enhancing its therapeutic potential.

Subcellular Localization

Methylophiopogonanone A exhibits specific subcellular localization, which influences its activity and function. The compound is localized in various cellular compartments, including the cytoplasm and mitochondria . Its localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cells. This subcellular localization is crucial for its antioxidant and anti-inflammatory effects, as it allows Methylophiopogonanone A to interact with key biomolecules and modulate cellular processes effectively.

准备方法

Synthetic Routes and Reaction Conditions: Methylophiopogonanone A can be synthesized from phloroglucinol in a multi-step process. The synthesis involves the formation of a phloroacetophenone-type intermediate, which is then subjected to various chemical reactions to introduce the necessary functional groups .

Industrial Production Methods: The industrial production of Methylophiopogonanone A typically involves extraction from the roots of Ophiopogon japonicus. The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate the compound in its pure form .

化学反应分析

Types of Reactions: Methylophiopogonanone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized on the surface of a TLC plate to form a compound with an oxygen atom at C-6 of the A ring .

Common Reagents and Conditions:

Oxidation: Air oxidation on a TLC plate.

Reduction: Typically involves the use of reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used to substitute functional groups on the aromatic ring.

Major Products: The major products formed from these reactions include oxidized derivatives and substituted homoisoflavonoids .

相似化合物的比较

Methylophiopogonanone A is unique among homoisoflavonoids due to its specific functional groups and biological activities. Similar compounds include:

Methylophiopogonanone B: Another homoisoflavonoid from Ophiopogon japonicus with similar but distinct inhibitory effects on tyrosinase activity.

Humulone: A compound from Humulus lupulus with similar oxidation susceptibility.

Sufflomin A: A compound from Carthamus tinctorius with structural similarities.

Methylophiopogonanone A stands out due to its broad-spectrum inhibitory effects on human enzymes and its potential therapeutic applications in treating ischemia/reperfusion injuries and bacterial infections.

属性

IUPAC Name |

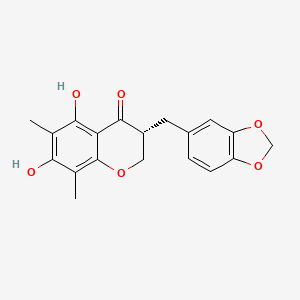

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTNNJIQILYHJB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703469 | |

| Record name | (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74805-92-8 | |

| Record name | Methylophiopogonanone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methylophiopogonanone A interact with biological targets?

A1: Methylophiopogonanone A has been shown to interact with various biological targets, including enzymes and signaling pathways. Notably, MOA inhibits specific cytochrome P450 enzymes (CYPs), influencing drug metabolism. [] It also demonstrates inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. [] Additionally, MOA has been shown to modulate the activity of UDP-glucuronosyltransferases (UGTs), another family of enzymes involved in drug metabolism. []

Q2: What are the downstream effects of Methylophiopogonanone A's interaction with these targets?

A2: The inhibition of CYPs by MOA can potentially lead to drug interactions by altering the metabolism and clearance of co-administered drugs. [, ] For instance, MOA's inhibition of CYP3A4 could impact the pharmacokinetics of drugs metabolized by this enzyme, such as nifedipine and felodipine. [] Its inhibitory effect on tyrosinase suggests potential applications in skin-lightening cosmetics by reducing melanin production. [, ] Modulation of UGT activity by MOA might also influence the metabolism and elimination of certain drugs, contributing to potential herb-drug interactions. []

Q3: What is the molecular formula and weight of Methylophiopogonanone A?

A3: The molecular formula of Methylophiopogonanone A is C20H20O6. Its molecular weight is 356.37 g/mol. []

Q4: What spectroscopic data are available for Methylophiopogonanone A?

A4: The structural characterization of Methylophiopogonanone A often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR data provide information about the compound's hydrogen and carbon framework, while MS confirms its molecular weight and fragmentation pattern. [, , ]

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Methylophiopogonanone A?

A5: Research on MOA's metabolism has identified various metabolic pathways, including hydroxylation, demethylenation, glucuronidation, methylation, sulfation, and glutathione conjugation. [, ] Studies using liver microsomes and hepatocytes have identified multiple metabolites, providing insights into MOA's metabolic fate. [, ]

Q6: Does Methylophiopogonanone A interact with drug transporters or metabolizing enzymes?

A6: Yes, Methylophiopogonanone A has been shown to interact with drug transporters like OATP1B1 and OATP1B3, potentially affecting the uptake of certain drugs. [] Additionally, MOA exhibits inhibitory effects on CYP enzymes, particularly CYP3A4, which is involved in the metabolism of a wide range of drugs. [, ] It also interacts with UGT enzymes, further contributing to potential herb-drug interactions. []

Q7: What are the implications of these interactions for drug therapy?

A7: The interactions of MOA with drug transporters and metabolizing enzymes could lead to altered drug levels in the body. [, , , ] For example, MOA's inhibition of CYP3A4 may increase the exposure and potentially the risk of side effects of drugs metabolized by this enzyme. [] Therefore, caution is advised when co-administering MOA-containing herbal products with drugs that are substrates of these transporters or enzymes.

Q8: What in vitro and in vivo studies have been conducted to evaluate the efficacy of Methylophiopogonanone A?

A8: In vitro studies have demonstrated MOA's protective effects against H2O2-induced apoptosis in human umbilical vein endothelial cells (HUVECs), suggesting potential benefits in cardiovascular disease models. [] Animal studies have shown that MOA can attenuate cerebral ischemia/reperfusion injury, potentially by protecting the blood-brain barrier. [] Additionally, research indicates that MOA can alleviate high-fat diet-induced hyperlipidemia in rats, suggesting potential anti-hyperlipidemic effects. []

Q9: What is the safety profile of Methylophiopogonanone A?

A9: While preclinical studies suggest potential therapeutic benefits of MOA, its safety profile requires further investigation.

Q10: What analytical methods are commonly used for the characterization and quantification of Methylophiopogonanone A?

A10: Several analytical techniques are employed to characterize and quantify MOA, including:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying MOA in plant extracts and formulations. [, , , , , , ]

- Ultra-High Performance Liquid Chromatography (UHPLC): This advanced form of HPLC offers enhanced resolution and sensitivity for analyzing complex samples containing MOA. []

- Mass Spectrometry (MS): This technique helps determine the molecular weight of MOA and identify its metabolites. [, , ]

- Tandem Mass Spectrometry (MS/MS): This technique provides structural information and enhances the specificity of MOA detection and quantification. [, ]

- High-Performance Thin Layer Chromatography (HPTLC): This rapid and cost-effective technique can be used for preliminary screening and qualitative analysis of MOA in plant materials. []

Q11: How does the structure of Methylophiopogonanone A influence its activity?

A11: Studies investigating the structure-activity relationship of MOA and its derivatives have shown that modifications to its structure can significantly impact its biological activity. For example, the introduction of a dihydrochalcone moiety into the MOA structure resulted in a derivative with significantly enhanced inhibitory activity against Hypoxia-inducible factor (HIF)-1α. [] This finding highlights the importance of specific structural features for MOA's biological activity and the potential for developing more potent derivatives through structural modifications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。